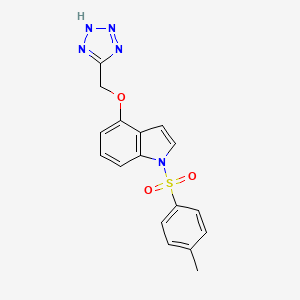
N-(4-ethynylphenyl)thiophene-2-carboxamide
Vue d'ensemble
Description
“N-(4-ethynylphenyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives has been reported in the literature . The synthetic strategy includes the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Applications De Recherche Scientifique
Antimicrobial Applications
A study by (Sowmya et al., 2018) synthesized compounds related to N-(4-ethynylphenyl)thiophene-2-carboxamide that showed potential antibacterial and antifungal activities, particularly against B. subtilis and A. niger.
Anticancer Activity
(Atta & Abdel‐Latif, 2021) reported the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which exhibited significant inhibitory activity against various cancer cell lines.
Antimicrobial Synthesis and Characterization
(Arora et al., 2013) focused on the synthesis and characterization of thiophene derivatives, including N-(3-furan-2-ylmethyl carboxamido) thiophenes, for antimicrobial applications.
Optical Properties
The study by (Bogza et al., 2018) investigated the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, which could be relevant for applications like invisible ink dyes.
Crystal Structure Analysis
(Prabhuswamy et al., 2016) synthesized and analyzed the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which is structurally related to the compound of interest.
Anti-Inflammatory and Antioxidant Activity
(Kumar et al., 2008) synthesized a related compound, which showed promising in vitro anti-inflammatory and antioxidant activity.
Dearomatizing Rearrangements
(Clayden et al., 2004) explored dearomatising rearrangements of lithiated thiophenecarboxamides, which are chemically related to the compound .
Solvent Effect on Optical Properties
(Patil et al., 2011) studied the absorption and fluorescence spectra of carboxamides, providing insights into the optical properties influenced by solvent effects.
Synthesis and Regioselective Transformations
(Bar & Martin, 2021) and (Himbert et al., 1990) reported on the synthesis and regioselective transformations of thiophene derivatives, relevant to understanding the chemical behavior of this compound.
Antibacterial and Antifungal Activity of Metal-Based Compounds
(Hanif et al., 2014) synthesized thiourea (carboxamide) derivatives, including those with a thiophene structure, which showed significant antibacterial and antifungal activities.
Cytotoxic Activities
(Mehdhar et al., 2022) focused on synthesizing new thiophene derivatives and evaluating their cytotoxic activities against human cancer cell lines.
Synthesis and Docking Studies
(Talupur et al., 2021) synthesized carboxamide derivatives and conducted molecular docking studies, crucial for understanding the interaction of these compounds with biological targets.
Inhibitory Activity Towards Human Leukocyte Elastase
(Gütschow et al., 1999) synthesized a series of thiophene derivatives to evaluate their inhibitory activity toward human leukocyte elastase, an important target in inflammatory diseases.
X-ray Structure and Antimicrobial Activity
(Cakmak et al., 2022) synthesized and analyzed the X-ray structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, assessing its antimicrobial activity and molecular docking with a lung cancer protein.
Intramolecular Thia-anti-Michael Addition
(Li et al., 2006) developed an intramolecular thia-anti-Michael addition to synthesize multisubstituted thiophene derivatives, an important reaction for the synthesis of complex thiophene structures.
Dehydrogenative Annulation to Form Benzo[c]thiophenes
(Fukuzumi et al., 2016) studied the dehydrogenative annulation of thiophen-2-carboxamides, which is a key method for synthesizing benzo[c]thiophenes with potential fluorescence applications.
Structural Analysis of Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
(Mukhtar et al., 2012) conducted a structural analysis of a thiophene-related compound, providing insights into its molecular geometry and intermolecular interactions.
Effects on Cell Growth
(Rawe et al., 2006) synthesized a range of N-glycosyl-thiophene-2-carboxamides and studied their effects on cell growth, indicating potential biological applications.
14C-Labeling of Thiophene Derivative
(Saemian et al., 2012) described a method for 14C-labeling of a thiophene-2-carboxamide derivative, useful for tracking and studying the distribution of these compounds in biological systems.
Propriétés
IUPAC Name |
N-(4-ethynylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h1,3-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLHRWUWVTXBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268350 | |
| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-49-5 | |
| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Ethynylphenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3137365.png)



![2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B3137387.png)
![1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137400.png)
![4-(2-fluorophenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3137411.png)


![2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B3137433.png)

![N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B3137438.png)
![[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol](/img/structure/B3137446.png)
